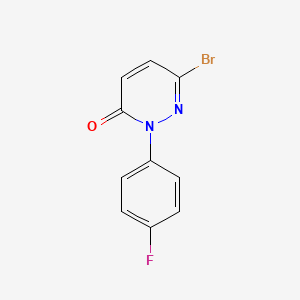

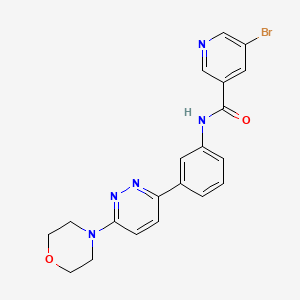

![molecular formula C8H6ClN3O2 B2513674 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1501084-74-7](/img/structure/B2513674.png)

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocycle . It is a part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Applications De Recherche Scientifique

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, sulfur, and oxygen atoms, such as pyridines and pyrazolo[3,4-b]pyridines, form a significant class of organic compounds with potential CNS activity. These compounds can serve as lead molecules for synthesizing drugs that may act on the Central Nervous System (CNS), offering potential pathways for novel drug development without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their carboxyl functional groups, play a crucial role in biotechnological applications, including acting as inhibitors or substrates in microbial and enzymatic processes. Understanding the mechanisms of inhibition by carboxylic acids is vital for developing robust microbial strains for industrial applications, highlighting the importance of structural studies on carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).

Environmental and Biochemical Applications

Research on pyridine and pyrazolo[3,4-b]pyridine derivatives demonstrates their significant role in environmental science and biochemistry, including microbial metabolism of these compounds under aerobic and anaerobic conditions. These studies are crucial for understanding the biodegradation pathways of heterocyclic aromatic compounds, which has implications for environmental remediation and pollution control (Kaiser, Feng, & Bollag, 1996).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants exhibit significant antimicrobial and antioxidant activities. The structural differences among carboxylic acids, such as the number of hydroxyl groups and the presence of conjugated bonds, play a crucial role in their bioactivity. This information is vital for the development of new antimicrobial and antioxidant agents for various applications (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Biorenewable Chemicals

Levulinic acid, a carboxylic acid, has been identified as a key building block for synthesizing a wide range of chemicals from biomass. Its functional groups make it versatile for drug synthesis, highlighting the potential of carboxylic acids in reducing drug synthesis costs and improving reaction cleanliness. This points to the broader applicability of carboxylic acids like 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in sustainable chemical synthesis (Zhang et al., 2021).

Propriétés

IUPAC Name |

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMQQEDWCRPGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

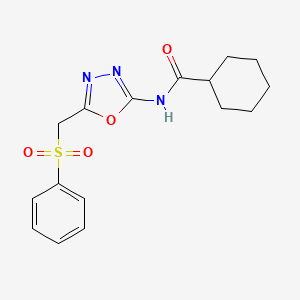

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

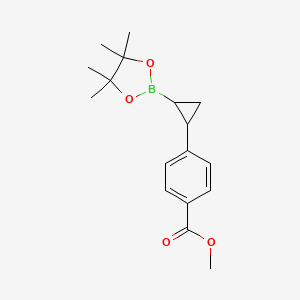

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)

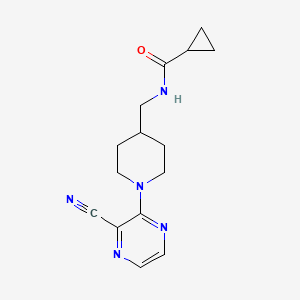

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)

![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)